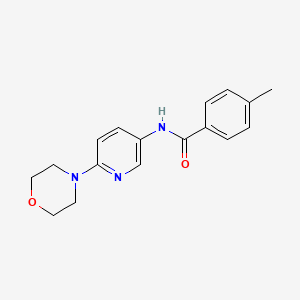
4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide” is a chemical compound with the molecular formula C17H19N3O2 . It is used in various chemical reactions and has specific physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C17H19N3O2 . This indicates that it contains 17 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 297.35 . Other properties such as melting point, boiling point, and density are not specified in the available resources.Applications De Recherche Scientifique
Morpholine and Pyrans Derivatives in Pharmacology
Morpholine, a six-membered aromatic organic heterocycle, features prominently in various organic compounds developed for diverse pharmacological activities. The inclusion of morpholine in compounds has been explored for its broad spectrum of pharmacological profiles. For instance, morpholine derivatives exhibit significant pharmacophoric activities, making them a key area of interest in drug design and synthesis. The research highlights the continuous exploration of methodologies to develop novel morpholine and pyran analogues due to their potent activities in various biological applications (Asif & Imran, 2019).
Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamide derivatives, related in structural complexity to the compound , have seen increasing importance in supramolecular chemistry and biomedical applications. Their simple structure, combined with an understanding of their supramolecular self-assembly behavior, allows for their utilization in nanotechnology, polymer processing, and biomedical fields. This versatility underscores the potential of such compounds in creating nanometer-sized structures stabilized by H-bonding, which could have implications for drug delivery systems and biomaterial development (Cantekin, de Greef, & Palmans, 2012).
Role in Central Nervous System Drug Synthesis
Research has identified functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles, such as those containing morpholine, are emphasized for their potential in creating novel CNS-acting drugs. This focus on heterocycles and their derivatives for CNS applications speaks to the broader interest in utilizing compounds like 4-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide for therapeutic purposes, especially in addressing CNS disorders (Saganuwan, 2017).
Environmental and Water Treatment Applications
The compound's structural relatives have been explored for environmental applications, specifically in the photocatalytic degradation of pollutants in water. This research indicates the potential for such compounds to contribute to environmental sustainability by addressing water pollution and treatment challenges (Pichat, 1997).
Propriétés
IUPAC Name |
4-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-2-4-14(5-3-13)17(21)19-15-6-7-16(18-12-15)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTDGZRXGIDDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)
![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)
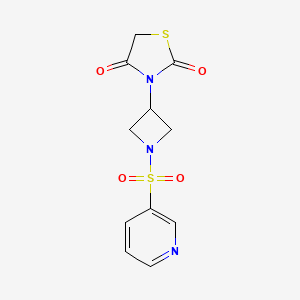
![7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2599559.png)
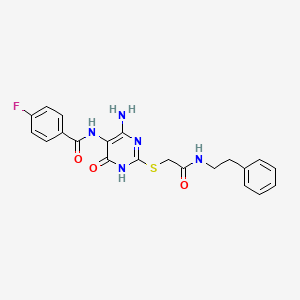
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2599562.png)
![1-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2599563.png)
![N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide](/img/structure/B2599565.png)
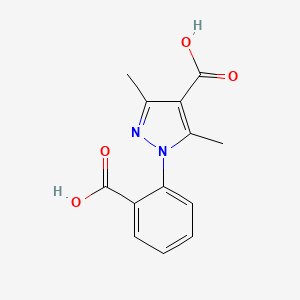
![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2599569.png)
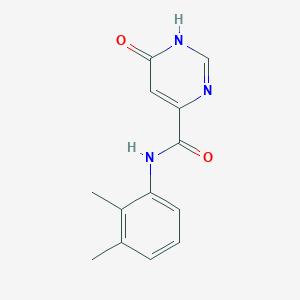
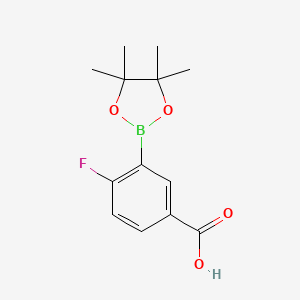
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2599573.png)
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2599574.png)
